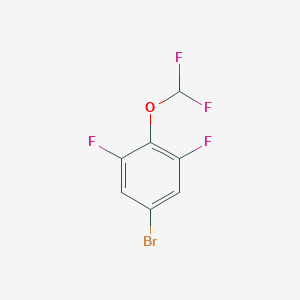

5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

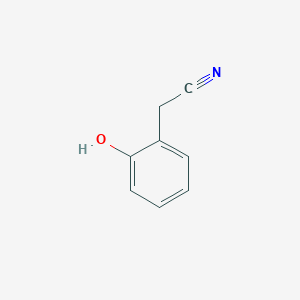

Molecular Structure Analysis

The molecular structure of a similar compound, 5-bromo-2-(difluoromethoxy)pyridine, has been reported . The molecular formula is C6H4BrF2NO, and the InChI code is 1S/C6H4BrF2NO/c7-4-1-2-5(10-3-4)11-6(8)9/h1-3,6H .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 5-bromo-2-(difluoromethoxy)pyridine, have been reported. The molecular weight is 224.00 g/mol, and it has a topological polar surface area of 22.1 Ų .Scientific Research Applications

Regioflexible Substitution and Organic Synthesis

The compound demonstrates the versatility and efficiency of modern organometallic methods in the selective conversion of fluorobenzene derivatives into various benzoic acids and bromobenzoic acids. This showcases the compound's role in facilitating complex organic synthesis processes through regiocontrolled monodebromination and other substitution reactions, highlighting its utility in accessing a wide range of synthetically valuable compounds (Schlosser & Heiss, 2003).

Photodissociation Studies

Research on the photodissociation of bromofluorobenzenes, including structures similar to 5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene, reveals insights into the mechanisms of C-Br bond breaking under light exposure. This investigation is crucial for understanding the photochemical behavior of halogenated aromatic compounds, potentially informing photostability and degradation pathways in various applications (Borg, 2007).

Synthesis and Chemical Transformations

The compound and its derivatives are key precursors in diverse organic transformations, offering pathways to synthesize dibromobenzenes and other fluorinated aromatics. These methodologies underscore the compound's significance in enabling access to a broad spectrum of chemicals necessary for further research and development in organic chemistry (Diemer, Leroux, & Colobert, 2011).

Electrophilic Aromatic Substitution Reactions

Studies on electrophilic aromatic substitution reactions facilitated by compounds like this compound provide foundational knowledge for synthetic strategies. These reactions are essential for constructing complex molecular architectures, demonstrating the compound's utility in synthetic organic chemistry (Heiss, Marzi, & Schlosser, 2003).

Advanced Materials Synthesis

Research into the synthesis of advanced materials, including the creation of triazidobenzenes from fluorobenzene derivatives, showcases potential applications in polymer chemistry and organic synthesis. This highlights the compound's role in the development of new materials with specific photoactive and magnetic properties (Chapyshev & Chernyak, 2013).

Mechanism of Action

Target of Action

Brominated compounds like bromodeoxyuridine (brdu), which has a similar structure, are known to be incorporated into dna during replication . This suggests that the compound could interact with DNA or associated replication machinery.

Mode of Action

It’s plausible that it might behave similarly to brdu, which is incorporated into dna in place of thymidine during the s phase of the cell cycle . This incorporation can be detected using specific antibodies, allowing for the identification of cells that have recently undergone DNA replication .

Biochemical Pathways

The incorporation of brdu into dna can affect dna replication and repair pathways

Pharmacokinetics

It’s predicted to have high gi absorption and be bbb permeant . Its lipophilicity is also predicted to be moderate, which could impact its bioavailability .

Result of Action

The incorporation of brdu into dna can lead to mutations . If 5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene behaves similarly, it could potentially cause genetic changes in cells where it’s incorporated.

properties

IUPAC Name |

5-bromo-2-(difluoromethoxy)-1,3-difluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4O/c8-3-1-4(9)6(5(10)2-3)13-7(11)12/h1-2,7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZIBINAQRAEVEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)OC(F)F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

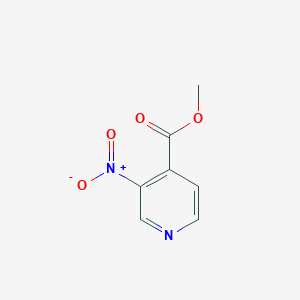

Molecular Formula |

C7H3BrF4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20627753 |

Source

|

| Record name | 5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

181806-67-7 |

Source

|

| Record name | 5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B171684.png)

![2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B171704.png)

![3-Chloro-4-methylbenzo[b]thiophene](/img/structure/B171711.png)

![2-(Imidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B171744.png)